

An In-depth Technical Guide to 3,5-Difluorobenzonitrile

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Compound of Interest

Compound Name: 3,5-Difluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the symmetrical placement of two highly electronegative fluorine atoms on the benzene ring, make it a valuable building block for the synthesis of complex molecules. The electron-withdrawing nature of both the nitrile group and the fluorine atoms renders the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the development of novel therapeutics. This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, and synthesis of **3,5-Difluorobenzonitrile**, tailored for professionals in drug discovery and chemical research.

Chemical Structure and Nomenclature

The cornerstone of understanding any chemical entity is a firm grasp of its structure and formal naming conventions. **3,5-Difluorobenzonitrile** is an aromatic compound derived from benzene.

- IUPAC Name: **3,5-difluorobenzonitrile**^[1]
- Synonyms: 5-Cyano-1,3-difluorobenzene^[1]

- Molecular Formula: C₇H₃F₂N[2]
- CAS Number: 64248-63-1[1][2]

The structure consists of a central benzene ring substituted with a nitrile (-C≡N) group. Two fluorine (-F) atoms are positioned at the meta-positions (carbons 3 and 5) relative to the nitrile group.

Physicochemical and Spectroscopic Data

Quantitative data is critical for compound identification, purity assessment, and predicting chemical behavior. The key properties of **3,5-Difluorobenzonitrile** are summarized below.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Weight	139.10 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[2][3]
Melting Point	84-88 °C	[2][3]
Boiling Point	160-169 °C	[2][3]
Density	~1.26 g/cm ³	[3]
Solubility	Insoluble in water	[2]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR	Solvent: CDCl ₃ , Frequency: 400 MHz Shifts (ppm): 7.231, 7.117	[4]
¹³ C NMR	Spectral data available from sources such as SpectraBase.	[5]
Mass Spec. (GC-MS)	m/z Top Peak: 139 m/z 2nd Highest: 112 m/z 3rd Highest: 88	[1]
FTIR	The C≡N stretching vibration is a prominent feature. A detailed analysis of vibrational modes has been performed.	[6][7]

Experimental Protocols

The synthesis of **3,5-Difluorobenzonitrile** can be achieved through various routes. A common and effective laboratory-scale method involves the cyanation of a di-fluorinated Grignard-type reagent precursor.

Synthesis of 3,5-Difluorobenzonitrile from 1-Bromo-3,5-difluorobenzene

This procedure outlines the formation of an organometallic intermediate from 1-bromo-3,5-difluorobenzene, followed by its reaction with a cyano-group source.

Materials:

- 1-Bromo-3,5-difluorobenzene
- Isopropylmagnesium chloride (iPrMgCl) in THF (2M solution)
- Lithium chloride (LiCl), anhydrous
- N,N-Dimethylformamide (DMF)

- Iodine (I_2)
- Aqueous Ammonia (NH_3 , 28-30%)
- Tetrahydrofuran (THF), anhydrous
- Chloroform ($CHCl_3$)
- Saturated aqueous sodium sulfite (Na_2SO_3)
- Sodium sulfate (Na_2SO_4), anhydrous
- Silica gel for column chromatography
- Hexane and Ethyl Acetate

Procedure:[2]

- Preparation of the Organometallic Reagent:
 - To a flask containing anhydrous LiCl (0.35 g, 8.24 mmol), add iPrMgCl (4.1 mL of a 2M solution in THF) and anhydrous THF (5 mL) at 15 °C.
 - Stir the mixture for 15 minutes.
 - Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture.
 - Continue stirring for an additional 15 minutes.
- Cyanation Reaction:
 - Cool the reaction mixture to 0 °C.
 - Add DMF (1.3 mL, 12 mmol) and stir the mixture for 2 hours at this temperature.
- Work-up and Purification:

- Quench the reaction by adding aqueous NH₃ (7 mL, 28-30%) followed by I₂ (4.06 g, 16 mmol).
- Stir the mixture at room temperature for 2 hours.
- Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution.
- Extract the product with CHCl₃ (3 x 30 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
- Remove the solvent under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) eluent to yield pure **3,5-Difluorobenzonitrile**.

Applications in Drug Development and Research

The unique structural and electronic features of **3,5-Difluorobenzonitrile** make it a highly valuable synthon in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.

[8]

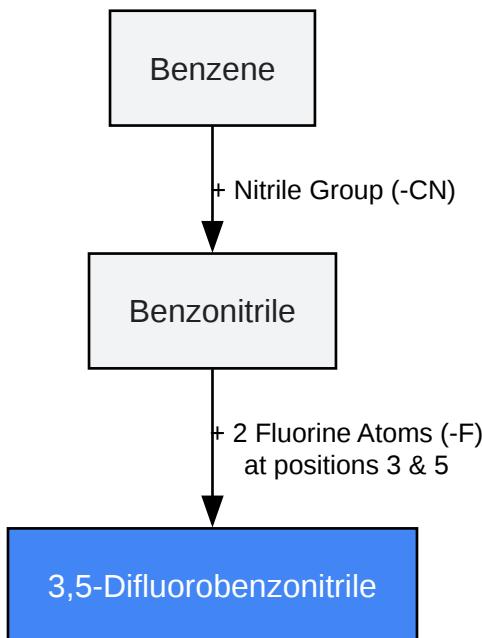
This compound serves as a key intermediate in the synthesis of:

- Kinase Inhibitors: The difluorobenzonitrile moiety is present in numerous small-molecule kinase inhibitors developed for oncology.
- Central Nervous System (CNS) Agents: Its properties are beneficial for creating molecules that can effectively cross the blood-brain barrier.
- Agrochemicals: It is also used in the development of advanced pesticides and herbicides.[3]

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitutions, which are crucial for building the complex molecular architectures of modern pharmaceuticals.[8]

Logical Pathway for Nomenclature

The IUPAC name "**3,5-Difluorobenzonitrile**" can be deconstructed to understand its structural components. The following diagram illustrates this logical relationship, starting from the basic hydrocarbon scaffold.



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